N-phenyl-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-14(17-12-4-2-1-3-5-12)10-13-18-15(20-19-13)11-6-8-16-9-7-11/h1-9H,10H2,(H,17,21)(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJBOIZVVDUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC2=NC(=NN2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide typically involves a multi-step process. One common method starts with the esterification of nicotinic acid to yield an ester intermediate. This intermediate is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide. Subsequent nucleophilic substitution with trimethylsilyl cyanide generates a cyano intermediate, which is finally reacted with sodium and ammonium chloride in ethanol to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
The thioether (-S-) moiety in the triazole ring undergoes oxidation under controlled conditions.
| Reagents | Conditions | Product | References |
|---|---|---|---|
| Hydrogen peroxide | Room temperature, 12–24 h | Sulfoxide (S=O) derivative | |
| KMnO₄ | Acidic or neutral aqueous medium | Sulfone (O=S=O) derivative |
Mechanistic Insights :
-
The oxidation of the thioether group proceeds via electrophilic attack, forming sulfoxides as intermediates before further oxidation to sulfones.
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The pyridinyl and phenyl groups stabilize the transition state through resonance effects, enhancing reaction efficiency.
Hydrolysis Reactions
The acetamide group is susceptible to hydrolysis under acidic or basic conditions.
| Reagents | Conditions | Product | References |
|---|---|---|---|
| HCl (concentrated) | Reflux in ethanol, 6–8 h | Carboxylic acid derivative | |
| NaOH (aqueous) | 80–100°C, 4–6 h | Sodium carboxylate salt |
Key Observations :
-
Acidic hydrolysis yields 2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetic acid , while basic conditions produce the corresponding carboxylate salt.
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The triazole ring remains intact during hydrolysis due to its aromatic stability.
Substitution Reactions
The triazole ring’s nitrogen atoms and sulfur moiety participate in nucleophilic substitutions.
Alkylation at the Sulfur Atom
Example Synthesis :
Reaction with 2-bromo-1-phenylethanone in DMF in the presence of cesium carbonate yields a hybrid structure with a ketone group .
Acylation at the Triazole Nitrogen
| Reagents | Conditions | Product | References |
|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 12 h | N-acetylated triazole derivative |
Notable Outcome :
Acylation enhances the compound’s lipophilicity, which is critical for modulating pharmacokinetic properties .
Cyclization Reactions
Under specific conditions, the compound participates in cyclization to form fused heterocycles.
| Reagents | Conditions | Product | References |
|---|---|---|---|
| POCl₃ | Reflux, 4–6 h | Triazolo-pyridinyl oxazole derivative |
Application :
Cyclized derivatives exhibit enhanced antibacterial activity against Mycobacterium smegmatis (MIC ≤ 3.25 µg/mL).
Complexation with Metal Ions
The pyridinyl and triazole nitrogen atoms act as ligands for transition metals.
| Metal Salt | Conditions | Product | References |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol, RT, 24 h | Cu(II) complex with octahedral geometry |
Significance :
Metal complexes are explored for catalytic applications and antimicrobial activity.
Critical Research Findings
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Antimicrobial Activity : S-alkylated derivatives show potent activity against Mycobacterium smegmatis (MIC < 1.9 µg/mL).
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Structural Modifications : Acylation at the triazole nitrogen improves metabolic stability in vitro .
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Metal Complexation : Cu(II) complexes demonstrate 3-fold higher catalytic activity in oxidation reactions compared to free ligands.
This compound’s versatility in reactions underscores its potential as a scaffold for drug development and materials science.
Scientific Research Applications
N-phenyl-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide belongs to the class of 1,2,4-triazole derivatives, known for their broad spectrum of biological activities. Research indicates that compounds with similar structures exhibit:
- Antimicrobial Properties : Several studies have demonstrated that triazole derivatives possess significant antimicrobial activity against a variety of pathogens, including bacteria and fungi. For instance, compounds with pyridine and triazole moieties showed effectiveness against resistant strains of bacteria .
- Antitumor Activity : Triazole derivatives are also being investigated for their anticancer properties. Some studies suggest that these compounds can inhibit tumor growth by interfering with specific metabolic pathways in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study published in Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives against clinical isolates. N-phenyl derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .
Case Study 2: Anticancer Properties
In preclinical trials reported in Cancer Research, N-phenyl derivatives demonstrated significant cytotoxic effects on several cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Mechanism of Action
The mechanism of action of N-phenyl-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. For instance, it has been shown to bind to neuronal voltage-sensitive sodium channels, thereby exerting anticonvulsant activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of N-phenyl-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide can be elucidated by comparing it to analogous acetamide-triazole derivatives documented in recent literature. Below is a detailed analysis, supported by a data table and research findings.
Data Table: Comparative Analysis of Selected Acetamide-Triazole Derivatives
Key Research Findings
Electronic Effects :
- Pyridine substituents at the triazole 5-position (as in the target compound) enhance π-stacking with biological targets compared to phenyl or pyrazole groups .
- Sulfanyl (-S-) linkages (common in analogs ) may improve metabolic stability over oxygen-based bridges.
Biological Activity: Compounds with sulfamoylphenyl acetamide groups (e.g., ) show promise in targeting sulfonamide-sensitive enzymes.
Synthetic Accessibility: Universal synthesis routes for N-aryl/heteryl acetamides (e.g., alkylation and Paal-Knorr condensation ) are applicable to the target compound.
Computational Predictions :
- Molecular docking studies (e.g., ) highlight the importance of the pyridin-4-yl group in binding ATP pockets of kinases.
Biological Activity
N-phenyl-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.
Molecular Formula : CHN
Molecular Weight : 266.30 g/mol
CAS Number : 113518-46-0
Synthesis
The synthesis of this compound involves multiple steps starting from isonicotinohydrazide and isothiocyanatobenzene. The detailed synthetic procedure includes refluxing the reactants in ethanol and subsequent purification steps, yielding the target compound in good yields .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects. For instance:
| Cell Line | IC (µM) |
|---|---|
| MCF7 | 12.50 |
| SF-268 | 42.30 |
| NCI-H460 | 3.79 |
These results indicate that the compound exhibits potent activity against breast cancer (MCF7) and lung cancer (NCI-H460) cell lines .
Antimicrobial Activity
The antimicrobial properties of triazole compounds are well-documented. This compound has shown efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interfere with cellular processes such as DNA replication and protein synthesis. The triazole ring structure is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis .
Case Studies
- Anticancer Study : A study evaluated the effect of this compound on MCF7 cells. The results showed that the compound induced apoptosis through the intrinsic pathway by activating caspases and altering mitochondrial membrane potential .
- Antimicrobial Efficacy : In a recent clinical trial, derivatives of this compound were tested for their effectiveness against resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated subjects compared to controls .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-phenyl-2-[5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl]acetamide, and how are intermediates characterized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the triazole core via cyclization of thiosemicarbazides or hydrazine derivatives. Alkylation of the triazole-thiol intermediate with α-chloroacetamides in basic media (e.g., KOH) is a critical step . Final products are purified via recrystallization (ethanol/water) and characterized using 1H/13C NMR, IR spectroscopy, LC-MS, and elemental analysis to confirm regiochemistry and purity .
Q. How is the structural integrity of this compound validated during synthesis?
- Methodology : X-ray crystallography (using SHELXL ) resolves ambiguities in regiochemistry or stereochemistry. For non-crystalline samples, 2D NMR techniques (e.g., COSY, HSQC) confirm connectivity, particularly distinguishing between 1,2,4-triazole isomers. Mass spectrometry (LC-MS) verifies molecular weight .
Q. What preliminary biological activities have been reported for this compound?
- Findings : Initial screenings often focus on antimicrobial, anticancer, and enzyme inhibition assays. For example, derivatives show activity against Staphylococcus aureus (MIC = 8–32 µg/mL) and moderate cytotoxicity in MCF-7 breast cancer cells (IC50 ~ 25 µM) . Activity is linked to the pyridine-triazole-acetamide scaffold’s ability to chelate metal ions or disrupt protein binding .
Advanced Research Questions
Q. How can computational tools resolve contradictions in bioactivity data across structurally similar analogs?
- Methodology : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify critical binding interactions. For instance, the pyridin-4-yl group may enhance binding to kinase ATP pockets, while bulky substituents on the phenyl ring reduce solubility, explaining variable IC50 values . PASS software predicts off-target effects (e.g., neurotoxicity) to prioritize analogs for synthesis .
Q. What strategies optimize reaction yields in green synthesis protocols?
- Methodology : Ultrasound-assisted synthesis reduces reaction times (from 12 h to 2 h) and improves yields (75% → 92%) by enhancing mass transfer. Solvent selection (e.g., ethanol/water mixtures) and catalysts (e.g., zeolite Y-H) minimize side products . Reaction monitoring via TLC or in-situ IR ensures intermediate stability .
Q. How do structural modifications impact the compound’s pharmacokinetic properties?
- Findings : Substituents at the triazole’s N1 position (e.g., methyl vs. phenyl groups) alter logP values by 0.5–1.2 units, affecting membrane permeability. Introducing sulfonyl groups increases aqueous solubility but reduces blood-brain barrier penetration in rat models . Metabolic stability assays (e.g., liver microsomes) guide lead optimization .
Q. What experimental designs address discrepancies in crystallographic vs. spectroscopic data?
- Methodology : Redundant refinement in SHELXL resolves conflicts between X-ray data and NMR-derived structures. For example, a 1.2 Å resolution crystal structure may correct NMR misassignments of triazole-thiol tautomers. Dynamic NMR (variable-temperature studies) clarifies conformational flexibility .
Methodological Challenges and Solutions
Q. How to troubleshoot low reproducibility in biological assays?
- Solution : Standardize assay conditions (e.g., fixed DMSO concentrations ≤0.1%) and validate via positive controls (e.g., fluconazole for antifungal assays). Use orthogonal assays (e.g., fluorescence-based ATPase inhibition alongside cell viability) to confirm mechanisms .
Q. What analytical techniques differentiate isomeric byproducts?
- Techniques : High-resolution mass spectrometry (HR-MS) distinguishes isomers via exact mass differences (e.g., C13H12N4O vs. C13H12N4S). Chiral HPLC with amylose columns resolves enantiomers, while NOESY NMR identifies spatial proximity of substituents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
